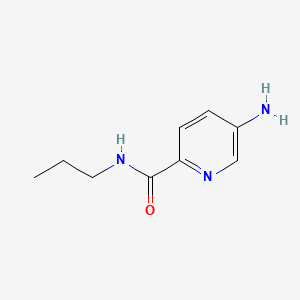

5-Amino-N-propylpyridine-2-carboxamide

描述

属性

IUPAC Name |

5-amino-N-propylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-5-11-9(13)8-4-3-7(10)6-12-8/h3-4,6H,2,5,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAAZCOQJRAGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Investigations of Relevant Transformations

Mechanistic Pathways for Pyridine (B92270) Ring Formation

The formation of the pyridine ring, the central scaffold of 5-Amino-N-propylpyridine-2-carboxamide, can be achieved through several established synthetic routes. These methods typically involve condensation or cycloaddition reactions. baranlab.org

Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. organic-chemistry.orgijnrd.org The mechanism proceeds through the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the other equivalent of the β-ketoester and ammonia. organic-chemistry.org These two intermediates then condense to form a 1,4-dihydropyridine (B1200194) derivative. organic-chemistry.org Subsequent oxidation, which can be facilitated by reagents like nitric acid or air, yields the aromatic pyridine ring. baranlab.orgorganic-chemistry.org While versatile, this method often produces symmetrical pyridines. baranlab.org

Chichibabin Pyridine Synthesis: Reported in 1924, this synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. ijnrd.orgwikipedia.org The reaction generally suffers from low yields but uses inexpensive precursors. wikipedia.org The mechanism is a complex series of aldol-type condensations and Michael additions, culminating in cyclization and dehydration to form the pyridine ring.

Condensation of 1,5-Dicarbonyl Compounds: A straightforward conceptual approach involves the condensation of a 1,5-dicarbonyl compound with an ammonia source, like hydroxylamine, followed by dehydration to form the pyridine ring. baranlab.org In nature, some pyridine rings are formed non-enzymatically from precursors containing a 1,5-dione moiety that reacts with amines. nih.gov

Cycloaddition Reactions: Inverse-demand Diels-Alder reactions are a powerful method for constructing pyridine rings. baranlab.org This approach typically involves the reaction of an electron-rich dienophile with an electron-deficient 1-azadiene (or a precursor), followed by the extrusion of a small molecule to yield the aromatic pyridine. baranlab.org

Transition-Metal-Catalyzed Annulation: Modern methods increasingly rely on transition-metal catalysis. beilstein-journals.org For instance, rhodium(III)-catalyzed C-H functionalization and annulation of α,β-unsaturated oximes with alkynes can produce multisubstituted pyridines under mild conditions. nih.gov The mechanism involves C-H activation, migratory insertion of the alkyne, and reductive elimination to form the cyclized product. nih.gov

Amidation Reaction Mechanisms and Intermediates

The conversion of a pyridine-2-carboxylic acid to its corresponding N-propylamide is a critical step in the synthesis of the target molecule. This transformation is typically achieved via nucleophilic acyl substitution.

The general mechanism involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine (propylamine). Common methods include:

Use of Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. The mechanism for HATU-mediated amidation proceeds as follows:

The carboxylate group of 5-aminopyridine-2-carboxylic acid reacts with HATU to form a highly reactive O-acylisourea intermediate.

Propylamine (B44156), acting as the nucleophile, attacks the carbonyl carbon of this activated intermediate.

A tetrahedral intermediate is formed, which then collapses to yield the final amide product, this compound, along with byproducts derived from the coupling reagent. chemicalbook.com Triethylamine (B128534) is often added as a base to deprotonate the carboxylic acid and the amine hydrochloride if used. chemicalbook.com

Conversion to Acid Chloride: An older but effective method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The highly electrophilic acyl chloride then readily reacts with propylamine in the presence of a base (to neutralize the HCl byproduct) to form the amide.

Lewis Acid Catalysis: Lewis acids such as those based on boron, titanium, or zirconium can catalyze the direct amidation of carboxylic acids and amines. nih.gov The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. This method offers a more atom-economical route by avoiding the use of stoichiometric coupling reagents. nih.gov

Direct transamidation, the exchange of an amide's N-substituent, can also be achieved under certain catalytic conditions, often involving metal catalysts or strong acids, proceeding through metal-amidate or protonated intermediates. mdpi.com

Detailed Studies of Amination Processes (e.g., C-H Amination)

The introduction of the amino group at the 5-position of the pyridine ring is a key synthetic challenge. While direct C-H amination of pyridine is an active area of research, the inherent electronic properties of the pyridine ring make certain positions more reactive than others. The pyridine nitrogen atom is electron-withdrawing, making the ring electron-deficient and generally reactive towards nucleophiles at the C2, C4, and C6 positions.

Nucleophilic Amination (Chichibabin Reaction): The classic Chichibabin reaction involves the direct amination of pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine (B139424). wikipedia.orgwikipedia.org The mechanism is an addition-elimination reaction where the nucleophilic amide anion (NH₂⁻) adds to the C2 position to form a Meisenheimer-type σ-adduct. wikipedia.org Aromaticity is restored by the elimination of a hydride ion (H⁻). wikipedia.org This method is generally selective for the C2 (or C6) position and is not suitable for direct amination at C3 or C5.

Transition-Metal-Catalyzed C-H Amination: Modern synthetic chemistry has developed catalytic methods for the C-H amination of pyridines.

Palladium Catalysis: Palladium catalysts are effective for various C-H functionalization reactions. acs.org Intramolecular C-H amination has been demonstrated, often requiring a directing group to guide the catalyst to a specific C-H bond. nih.govnih.gov

Rhodium Catalysis: Rhodium catalysts have also been successfully employed for C-H amidation of pyridines, although this often requires a substituent at the C2 position to facilitate the transformation. acs.org

Amination via Pre-functionalized Pyridines: Given the regioselectivity challenges of direct C-H amination, the 5-amino group is more commonly introduced by using a starting material where the 5-position is already functionalized with a group that can be converted to an amine. A common strategy involves the reduction of a 5-nitropyridine. The nitro group can be introduced via electrophilic nitration (often on a more activated pyridine N-oxide derivative) and then reduced to the primary amine using various reducing agents, such as catalytic hydrogenation with Pd/C. nih.gov

Amination via Phosphonium (B103445) Salts: A strategy for C4-selective amination involves the conversion of pyridines into phosphonium salts, which then react with sodium azide (B81097) to form iminophosphoranes, versatile precursors to amines. nih.gov This highlights how activating the pyridine ring can enable amination at otherwise less reactive positions.

Kinetic and Thermodynamic Control in Derivatization Reactions

The principles of kinetic and thermodynamic control dictate the product distribution in reactions where multiple competing pathways exist. jackwestin.com

Kinetic Control: Under conditions of kinetic control (typically lower temperatures, shorter reaction times), the major product is the one that is formed fastest. libretexts.orgmasterorganicchemistry.com This corresponds to the reaction pathway with the lowest activation energy (Ea). jackwestin.com

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times, reversible conditions), the reaction reaches equilibrium, and the major product is the most stable one, regardless of how fast it is formed. libretexts.orgmasterorganicchemistry.com This corresponds to the product with the lowest Gibbs free energy. libretexts.org

In the derivatization of pyridines, these principles can govern regioselectivity. For example, in the electrophilic sulfonation of pyridine, reaction at lower temperatures can favor the kinetically preferred 2-sulfonic acid, while at higher temperatures, the reaction becomes reversible, allowing for isomerization to the more thermodynamically stable pyridine-3-sulfonic acid. wikipedia.org

Similarly, in C-H functionalization reactions, the reaction conditions can be tuned to favor one regioisomer over another. The choice of catalyst, solvent, and temperature can influence whether the reaction is under kinetic or thermodynamic control, thereby determining the final product ratio. Kinetic studies, such as measuring reaction rates at different temperatures and determining activation parameters, are essential for understanding and manipulating these outcomes. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents are paramount in controlling the outcome of transformations involving the pyridine scaffold. Their role is to increase reaction rates and, critically, to direct the reaction towards a specific product (regioselectivity, chemoselectivity, stereoselectivity).

Pyridine Ring Synthesis: In the Hantzsch synthesis, catalysts like phenylboronic acid or simply 'in situ' generated HCl can significantly improve efficiency. organic-chemistry.org For modern annulation reactions, transition metals like rhodium are essential, with the ligand environment around the metal center playing a key role in the catalytic cycle and product formation. nih.gov

Amidation: The choice of coupling reagent or catalyst is crucial for efficient and selective amide bond formation. While HATU is highly efficient, Lewis acid catalysts like Ti(OiPr)₄ or B(OCH₂CF₃)₃ offer milder, more atom-economical alternatives, which can be important for preserving sensitive functional groups and stereocenters. chemicalbook.comnih.gov In cases like the amidation of 2-chloropyridines, a simple and inexpensive copper/diamine catalytic system provides an efficient route. rsc.org

C-H Functionalization and Amination: This area is heavily reliant on catalysis. The choice of transition metal and its associated ligands dictates the position of functionalization.

Palladium: Often used with phosphine (B1218219) ligands (e.g., PPh₃), palladium catalysts can promote C-H arylation and amination, with the ligand influencing both yield and stability of the catalytic species. acs.orgnih.govnih.gov

Rhodium: Cationic rhodium complexes are powerful for C-H activation, enabling alkylations and heteroarylations. beilstein-journals.org

Nickel: Nickel catalysts, often in cooperation with a Lewis acid, can achieve C-H functionalization at the C2 or C4 positions, demonstrating that a cooperative catalytic system can unlock new selectivity patterns. acs.org

Photocatalysis: Organic dyes or metal complexes can act as photocatalysts, using light to generate radical intermediates like the N-pyridyl radical cation, which enables unique amination pathways. nih.gov

The following table summarizes the role of selected catalysts and reagents in relevant transformations.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 5-Amino-N-propylpyridine-2-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the n-propyl group, the primary amine (NH₂), and the secondary amide (NH).

The aromatic region would display signals for the three protons on the substituted pyridine ring. Their chemical shifts and coupling patterns are indicative of their positions relative to the amino and carboxamide substituents. The proton ortho to the carboxamide group would likely appear at the most downfield position in the aromatic region, typically around 8.0-8.2 ppm, due to the deshielding effect of the carbonyl group. The other two ring protons would be expected at chemical shifts influenced by both the amino and carboxamide groups. acs.org

The protons of the n-propyl group would exhibit characteristic signals. The methylene (B1212753) (CH₂) group attached to the amide nitrogen would be expected to appear as a triplet around 3.2-3.4 ppm. The adjacent methylene group would likely resonate as a sextet around 1.5-1.7 ppm, and the terminal methyl (CH₃) group would appear as a triplet around 0.9-1.0 ppm. nih.govnih.gov

The amide proton (NH) typically presents as a broad singlet or a triplet (if coupled to the adjacent CH₂) in the range of 8.0-8.5 ppm. nih.govresearchgate.net The protons of the primary amine (NH₂) on the pyridine ring would likely appear as a broad singlet in the region of 3.5-5.0 ppm. spectroscopyonline.com

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyridine Ring H | 7.0 - 8.2 | Doublet, Doublet of doublets |

| Amide NH | 8.0 - 8.5 | Broad Singlet / Triplet |

| Amine NH₂ | 3.5 - 5.0 | Broad Singlet |

| N-CH₂ | 3.2 - 3.4 | Triplet |

| CH₂-CH₂-CH₃ | 1.5 - 1.7 | Sextet |

| CH₃ | 0.9 - 1.0 | Triplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give a distinct signal.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. oregonstate.eduwisc.edu The carbon atoms of the pyridine ring would resonate in the aromatic region, generally between 110 and 160 ppm. The specific shifts would be influenced by the positions of the amino and carboxamide substituents. ethz.chresearchgate.net

The carbons of the n-propyl group would appear in the aliphatic region of the spectrum. The carbon attached to the amide nitrogen (N-CH₂) would be expected around 40-50 ppm, the middle CH₂ group around 20-25 ppm, and the terminal methyl (CH₃) carbon at approximately 10-15 ppm. docbrown.info

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Amide) | 165 - 175 |

| Pyridine Ring C | 110 - 160 |

| N-CH₂ | 40 - 50 |

| CH₂-CH₂-CH₃ | 20 - 25 |

| CH₃ | 10 - 15 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity within the n-propyl group (correlations between the CH₃, the middle CH₂, and the N-CH₂ protons) and for identifying adjacent protons on the pyridine ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal of the N-CH₂ group would show a correlation to its corresponding carbon signal in the HSQC spectrum. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy is a rapid and valuable tool for identifying key functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine, amide, and aromatic functionalities.

The N-H stretching vibrations of the primary aromatic amine (NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.comwpmucdn.comlibretexts.org The N-H stretch of the secondary amide would likely be observed as a single band around 3300 cm⁻¹. orgchemboulder.com

A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group (Amide I band) would be prominent in the spectrum, typically appearing around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be expected in the region of 1550-1620 cm⁻¹. orgchemboulder.com C-N stretching vibrations for the aromatic amine and the amide would also be present at lower wavenumbers. libretexts.orgorgchemboulder.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| Primary Aromatic Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Secondary Amide | N-H Stretch | ~3300 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | 1550 - 1620 |

| Aromatic Ring | C=C & C=N Stretches | 1400 - 1600 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring.

The Raman spectrum would be expected to show strong bands corresponding to the ring breathing and stretching modes of the pyridine ring, typically in the range of 990-1050 cm⁻¹ and 1570-1610 cm⁻¹. ethz.chresearchgate.netaps.orgresearchgate.net Symmetrical vibrations and those involving non-polar bonds often produce strong Raman signals where IR signals might be weak. Therefore, the C-C stretching vibrations of the n-propyl chain and the symmetric vibrations of the molecule would be readily observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis. In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight.

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. Subsequent fragmentation of this molecular ion produces smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the compound's structure, offering a veritable "fingerprint" for identification.

While specific fragmentation data for this compound is not detailed in the provided search results, a general fragmentation pattern can be hypothesized based on its structure. Common fragmentation pathways would likely involve the cleavage of the N-propyl group and the carboxamide moiety. For instance, the loss of the propyl group (CH₂CH₂CH₃) would result in a significant fragment ion. Another likely fragmentation would be the cleavage of the amide bond.

In more advanced tandem mass spectrometry (MS/MS) techniques, specific ions are selected and further fragmented to provide even more detailed structural information. For example, in a study of the related compound 5-aminoimidazole-4-carboxamide, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive ion mode. They monitored the specific transition of the parent ion at m/z 127 to a daughter ion at m/z 110 to quantify the compound in plasma samples. A similar targeted approach could be developed for this compound for sensitive and selective detection in complex matrices.

Table 1: Hypothesized Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure |

| Molecular Ion | [C₉H₁₃N₃O]⁺ |

| Loss of propyl group | [C₆H₆N₃O]⁺ |

| Loss of propanamine | [C₆H₄N₂O]⁺ |

| Pyridine carboxamide core | [C₆H₅N₂O]⁺ |

Note: The m/z values for these fragments would need to be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound, particularly the presence of conjugated systems and chromophores.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the electronic transitions within the substituted pyridine ring. The pyridine ring itself, an aromatic heterocycle, exhibits π → π* and n → π* transitions. For unsubstituted pyridine in hexane, these transitions result in absorption bands at approximately 195 nm (π → π), 251 nm (π → π), and 270 nm (n → π*).

Detailed experimental data on the specific absorption maxima (λmax) for this compound are not available in the provided search results. However, analysis of the parent molecule, 5-aminopyridine-2-carboxamide, could provide insights, though the N-propyl group will have a minor electronic effect. The electronic transitions observed in a UV-Vis spectrum are crucial for both qualitative identification and quantitative analysis of the compound in solution.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | Pi bonding to pi anti-bonding | ~200-300 nm |

| n → π | Non-bonding to pi anti-bonding | >250 nm |

Note: The specific λmax values are dependent on the solvent used and require experimental verification.

Crystallographic and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of 5-Amino-N-propylpyridine-2-carboxamide and its Analogs

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific structure for this compound is not readily found, analysis of analogous structures provides a strong predictive framework for its likely solid-state conformation and packing.

For instance, the crystal structures of N′-aminopyridine-2-carboximidamide and its derivative, N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide, have been elucidated. nih.govresearchgate.net In N′-aminopyridine-2-carboximidamide, the non-hydrogen atoms are nearly planar. nih.govresearchgate.net Conversely, the N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide molecule is twisted about the central N—N bond. nih.govresearchgate.net

Below is a table summarizing key crystallographic data for some analogous compounds.

| Compound Name | Formula | Crystal System | Space Group | Key Features |

| N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide) | C₁₅H₁₆N₄O₂ | Orthorhombic | Pca2₁ | Forms 1D chains via bifurcated amide-carbonyl hydrogen bonds. nih.gov |

| N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide) | C₁₆H₁₈N₄O₂ | Monoclinic | P2₁/c | Adopts a Z-shaped conformation with a 1D hydrogen-bonded chain structure. nih.govresearchgate.net |

| N-(4-fluorophenyl)pyridine-2-carboxamide | C₁₂H₉FN₂O | Monoclinic | P2₁/c | Exhibits both unconventional hydrogen bonding and well-defined π-stacking. nih.govresearchgate.net |

| N-(4-nitrophenyl)pyridine-2-carboxamide | C₁₂H₉N₃O₃ | Triclinic | P-1 | More planar conformation compared to the fluoro-analog, with loosely π-stacked molecules. nih.govresearchgate.net |

| N′-aminopyridine-2-carboximidamide | C₆H₈N₄ | Orthorhombic | Pbca | Nearly planar molecule forming a 2D hydrogen-bonding network. nih.govresearchgate.net |

Investigation of Intermolecular Interactions

The stability and packing of molecular crystals are governed by a range of non-covalent interactions. In the case of this compound and its analogs, hydrogen bonding and π-π stacking are the predominant forces.

Hydrogen bonds are crucial in directing the assembly of pyridine-2-carboxamide derivatives. The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the pyridine (B92270) nitrogen and the carbonyl oxygen) allows for the formation of extensive and predictable hydrogen bonding networks.

In many pyridine-2-carboxamide structures, conventional N-H···O hydrogen bonds involving the amide groups lead to the formation of one-dimensional chains. nih.gov For example, in N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide), molecules are linked by complementary pairs of amide N-H···O hydrogen bonds to form chains. nih.gov

Unconventional hydrogen bonds, such as C-H···O and C-H···F interactions, also play a significant role in the crystal packing of these compounds. nih.gov In N-(4-fluorophenyl)pyridine-2-carboxamide, unconventional aryl-carbonyl C-H···O and pyridine-fluorine C-H···F hydrogen bonds contribute to a two-dimensional network. nih.gov The amino group in aminopyridine derivatives is also a potent hydrogen bond donor, often participating in N-H···N or N-H···O interactions that further stabilize the crystal lattice. nih.gov

The following table details some of the hydrogen bonding interactions observed in related structures.

| Compound | Donor-H···Acceptor | Interaction Type | Geometric Parameters (Å, °) |

| N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide) | N-H···O | Conventional amide-carbonyl | Details in reference nih.gov |

| N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide) | N-H···O | Conventional amide-carbonyl | Details in reference nih.gov |

| N-(4-fluorophenyl)pyridine-2-carboxamide | C-H···O, C-H···F | Unconventional | Details in reference nih.gov |

| N′-aminopyridine-2-carboximidamide | N-H···N | Conventional | Details in reference nih.gov |

In N-(4-fluorophenyl)pyridine-2-carboxamide, well-defined π-stacking involving the pyridine rings is observed in the third dimension, complementing the two-dimensional hydrogen-bonding network. nih.gov For N-(4-nitrophenyl)pyridine-2-carboxamide, the crystal structure reveals loosely π-stacked molecules arranged in a stepped or staircase-like progression. nih.govresearchgate.net The interplanar separations in these stacks are typically in the range of 3.4 to 3.8 Å, indicative of significant π-π interactions. nih.govresearchgate.net

The interplay between hydrogen bonding and π-π stacking is a key determinant of the final crystal architecture. In some instances, hydrogen-bonded chains interlock via π-π interactions between the pyridine rings of neighboring molecules, forming sheets. nih.gov

| Compound | π-π Stacking Details | Interplanar Separation (Å) |

| N-(4-nitrophenyl)pyridine-2-carboxamide | Loosely π-stacked molecules in a stepped progression. | 3.439(1) and 3.476(1) |

Conformational Analysis in the Solid State

Conformational analysis of this compound and its analogs in the solid state reveals the preferred spatial arrangement of the atoms, which is a result of minimizing intramolecular steric hindrance and optimizing intermolecular interactions.

The planarity of the pyridine ring and the carboxamide group is a key conformational feature. In many derivatives, these two groups are nearly coplanar to maximize conjugation. However, significant deviations from planarity can occur. For example, in N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide, the molecule is twisted about the central N-N bond by approximately 17.8°. nih.govresearchgate.net

The conformation of the N-propyl group in this compound will be influenced by rotation around the N-C and C-C single bonds to avoid steric clashes with the pyridine ring and the carboxamide group. The study of related N-alkyl picolinamides can provide insights into the likely torsional angles and preferred conformations of the alkyl chain. The conformation of the molecule can significantly impact its ability to form the intermolecular interactions discussed previously.

Polymorphism Studies and their Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility, melting point, and stability.

Currently, there are no specific studies on the polymorphism of this compound reported in the reviewed scientific literature. The investigation of polymorphism for this compound would be a valuable area for future research, as it could reveal alternative, and potentially more stable, crystalline forms with different packing arrangements and intermolecular interaction motifs. Such studies would be crucial for understanding the material properties of this compound.

Computational and Theoretical Chemistry Investigations

Analysis of Intermolecular Interactions Using Computational Tools

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density (ρ) of a molecule to define chemical bonds and atomic interactions. amercrystalassn.orgwiley-vch.de Developed by Richard Bader, this theory partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantitative characterization of chemical bonds through the analysis of Bond Critical Points (BCPs). amercrystalassn.orgwiley-vch.de A BCP is a point of minimum electron density along a bond path between two atoms and a maximum in the directions perpendicular to the path.

For 5-Amino-N-propylpyridine-2-carboxamide, a QTAIM analysis would identify the BCPs for all covalent bonds (e.g., C-C, C-N, C=O, N-H, C-H) and any significant intramolecular non-covalent interactions. The properties at these BCPs provide deep insight into the nature of the bonding.

Key QTAIM parameters at a Bond Critical Point include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. muni.cz

Total Electron Energy Density (H(r)) : The sign of H(r) can further distinguish bond types. For covalent interactions, H(r) is negative, indicating stabilization from the accumulation of electron density. For non-covalent interactions, H(r) is typically close to zero or slightly positive. muni.cz

A theoretical QTAIM study on this compound would likely reveal strong covalent character for the bonds within the pyridine (B92270) ring and the amide linkage. Furthermore, potential intramolecular hydrogen bonds, such as between the amide N-H and the pyridine nitrogen, could be identified and quantified. The analysis would show a positive ∇²ρ(r) and a small negative H(r) for such an interaction, confirming its stabilizing, closed-shell nature.

Table 1: Illustrative QTAIM Parameters for Covalent and Non-Covalent Interactions in a Molecule like this compound This table presents typical expected values for different bond types based on general QTAIM principles.

| Interaction Type | Bond Path | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| Covalent | C=O | ~0.4 - 0.6 | > 0 (Positive) | < 0 (Negative) | Polar Covalent |

| Covalent | C-N (Amide) | ~0.2 - 0.3 | < 0 (Negative) | < 0 (Negative) | Covalent |

| Covalent | C-C (Aromatic) | ~0.25 - 0.35 | < 0 (Negative) | < 0 (Negative) | Covalent |

| Non-Covalent | N-H···N (H-Bond) | ~0.01 - 0.04 | > 0 (Positive) | ≈ 0 or slightly < 0 | Hydrogen Bond |

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize weak and non-covalent interactions in real space. nih.govscispace.com This method is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (s). By plotting s versus ρ, characteristic signatures of different interaction types emerge. These interactions are then visualized as isosurfaces in 3D space, color-coded to denote their nature and strength. scispace.comresearchgate.net

The color-coding is typically based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density:

Blue Isosurfaces : Indicate strong, attractive interactions like hydrogen bonds. These correspond to regions with large negative values of sign(λ₂)ρ. researchgate.net

Green Isosurfaces : Represent weak, attractive van der Waals interactions. These areas have sign(λ₂)ρ values close to zero. researchgate.net

Red Isosurfaces : Signify repulsive interactions, such as steric clashes within sterically crowded regions of the molecule. These correspond to large positive values of sign(λ₂)ρ. researchgate.net

For this compound, an NCI plot would visually confirm the presence and spatial location of key intramolecular interactions. A distinct blue isosurface would be expected between the hydrogen of the amide group and the pyridine nitrogen, confirming an intramolecular hydrogen bond that contributes to a stable, planar conformation of the carboxamide side chain relative to the ring. Green, sheet-like surfaces would likely appear around the n-propyl chain and between the pyridine rings in a dimer or crystal structure, indicating the presence of stabilizing van der Waals forces. Small red patches might appear in areas where atoms are forced into close proximity, highlighting regions of steric strain.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly using Density Functional Theory (DFT), is a highly effective tool for predicting the spectroscopic properties of molecules. mdpi.com For this compound, theoretical calculations can generate vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Visible) spectra.

The process involves:

Geometry Optimization : The molecule's structure is first optimized to find its lowest energy conformation.

Frequency Calculations : For IR/Raman spectra, vibrational frequencies and intensities are calculated. These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, allowing for a direct comparison with experimental spectra. mdpi.com

NMR Calculations : Chemical shifts (¹H and ¹³C) are predicted by calculating the magnetic shielding tensors for each nucleus.

Electronic Transition Calculations : Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption spectra.

Comparing these predicted spectra with experimental data serves a dual purpose: it validates the accuracy of the computational model and helps in the definitive assignment of experimental signals. For instance, the calculated vibrational modes can be used to assign specific peaks in an experimental IR spectrum to the stretching or bending of particular functional groups, such as the C=O stretch of the amide, the N-H stretches of the amine and amide groups, and the characteristic ring-breathing modes of the pyridine core.

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table shows representative data demonstrating the typical correlation between calculated and observed IR peaks.

| Vibrational Mode | Functional Group | Predicted (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | Amine | ~3450 | ~3460 |

| N-H Symmetric Stretch | Amine | ~3360 | ~3375 |

| N-H Stretch | Amide | ~3300 | ~3310 |

| C-H Stretch | Propyl Chain | ~2960 | ~2965 |

| C=O Stretch | Amide | ~1675 | ~1680 |

| C=N / C=C Stretch | Pyridine Ring | ~1600 | ~1605 |

Quantitative Structure-Property Relationship (QSPR) Studies for Design Principles (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or physicochemical features of a molecule (known as descriptors) with a specific macroscopic property. unimore.itresearchgate.net For drug design and materials science, QSPR provides a framework to predict the properties of new, unsynthesized compounds, thereby guiding molecular design. nih.govnih.gov

In the context of this compound, and excluding biological properties, QSPR studies could be developed to predict key physicochemical characteristics essential for formulation and manufacturing. This involves several steps:

Data Set Selection : A series of related pyridine carboxamide derivatives with known experimental property values (e.g., melting point, boiling point, solubility, logP) would be compiled.

Descriptor Calculation : For each molecule in the series, a large number of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area, volume), or quantum-chemical (e.g., dipole moment, orbital energies). electronicsandbooks.com

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that finds the best correlation between a subset of descriptors and the property of interest. nih.gov

Validation : The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets.

A QSPR model for the aqueous solubility of pyridine carboxamides, for example, might find that solubility is negatively correlated with lipophilicity (logP) and molecular surface area but positively correlated with the number of hydrogen bond donors and the molecule's polarity. Such a model provides clear design principles: to increase solubility, one might introduce more polar functional groups while avoiding large, nonpolar appendages. These models are invaluable for rationally designing new molecules with optimized physicochemical properties.

Advanced Functional Design and Structural Optimization Studies Excluding Biological Activity

Ligand Design Principles for 5-Amino-N-propylpyridine-2-carboxamide and Derivatives

The design of ligands based on the this compound framework is guided by the inherent coordination capabilities of its constituent functional groups. The pyridine (B92270) ring nitrogen and the carbonyl oxygen of the carboxamide group are positioned to act as a bidentate chelating unit for metal ions. This N,O-chelation is a primary design principle, forming stable five-membered rings with metal centers. The amino group at the 5-position and the N-H of the amide linker introduce additional hydrogen bond donor sites, which are crucial for directing intermolecular interactions and forming extended solid-state architectures. researchgate.netasianpubs.org

Derivatives of pyridine-2-carboxamide are recognized as valuable building blocks for constructing complex molecular architectures. nih.goviucr.org Their ability to self-assemble is often directed by specific arrays of hydrogen-bonding sites. nih.goviucr.org In the case of this compound, the primary amine (at C5), the amide N-H, and the pyridine nitrogen (at N1) can act as hydrogen bond donors and acceptors. This multiplicity of interaction sites allows for the formation of robust one-dimensional hydrogen-bonded motifs in the crystalline state. mdpi.com

Rational Design of Analogs for Modulated Chemical Reactivity

Rational design of analogs of this compound allows for the fine-tuning of its chemical reactivity. Modifications can be targeted at several key positions: the N-propyl group, the amino group, and the pyridine ring itself.

N-Amide Substitution: Altering the N-alkyl substituent on the carboxamide can significantly impact the steric environment around the primary coordination site (the pyridine nitrogen and carbonyl oxygen). Replacing the propyl group with bulkier or more flexible chains can influence the accessibility of the metal-binding pocket and affect the stability and geometry of the resulting coordination complexes.

Amino Group Modification: The reactivity of the 5-amino group offers a straightforward handle for analog design. It can be alkylated or acylated to modulate its hydrogen-bonding capability and electronic influence on the pyridine ring. Such modifications can alter the molecule's role in supramolecular assembly, shifting the balance of intermolecular forces.

Pyridine Ring Functionalization: Introducing additional substituents onto the pyridine ring is a powerful strategy to modulate electronic properties. Electron-withdrawing or electron-donating groups at the 3-, 4-, or 6-positions can alter the basicity of the pyridine nitrogen and the nucleophilicity of the ring, thereby influencing its reaction kinetics and coordination affinity. mdpi.com For instance, copper-catalyzed amination reactions are sensitive to substituents on the pyridine ring, with bulky groups at the 6-position often rendering the substrates unreactive. acs.org

The synthesis of such analogs often involves multi-step procedures, starting from commercially available substituted pyridines. For example, a common route involves the condensation of an appropriately substituted picolinic acid with an amine.

Exploration of Substituent Effects on Pyridine Carboxamide Reactivity and Selectivity

The reactivity and selectivity of the pyridine carboxamide core are highly sensitive to the nature and position of substituents on the pyridine ring. The electronic character of the ring dictates its susceptibility to electrophilic or nucleophilic attack, while the position of substituents can sterically hinder or promote certain reactions.

Studies on the alkylation of various pyridine carboxamides have shown a strong dependence on the position of the carboxamide group itself. mdpi.com In reactions with 1,3-propanesultone, substrates with the amide group in the meta- or para-position to the ring nitrogen exhibit higher reaction yields compared to those with the amide in the ortho-position (as in picolinamide (B142947) derivatives). mdpi.com This difference in reactivity is attributed to a combination of electronic and steric factors. For ortho-substituted compounds, steric hindrance between the pyridine nitrogen and the amide group can decrease the reaction yield. mdpi.com

A proposed mechanism for the increased reactivity of meta-isomers involves the formation of an intramolecular hydrogen bond between the amide N-H and an oxygen atom of the reacting sultone in the transition state, which stabilizes the intermediate and lowers the activation energy. mdpi.com

The influence of substituents on the pyridine ring can be summarized as follows:

Electron-donating groups (EDGs) , such as alkyl or amino groups, increase the electron density of the pyridine ring, enhancing the basicity of the ring nitrogen and making the ring more susceptible to electrophilic attack. However, they can decrease the acidity of the amide N-H.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the ring, reducing the basicity of the pyridine nitrogen and making the ring more prone to nucleophilic attack. researchgate.net These groups increase the acidity of the amide proton, which can facilitate its deprotonation for coordination to metal ions. rsc.orgnih.gov

Research has shown that the inductive effect of a substituent from the meta-position is generally more effective than from the para-position in pyridinium (B92312) systems. koreascience.kr This highlights the nuanced electronic interplay that governs the reactivity of substituted pyridines.

Table 1: Effect of Carboxamide Position on Reaction Yield in Alkylation of Pyridine Carboxamides A qualitative summary based on findings from the reaction of pyridine carboxamides with 1,3-propanesultone.

| Substituent Position | Relative Reaction Yield | Postulated Reason |

|---|---|---|

| ortho- (e.g., Picolinamide) | Lower | Steric hindrance between the pyridine nitrogen and the amide group. mdpi.com |

| meta- (e.g., Nicotinamide) | Higher | Stabilization of the transition state via intramolecular hydrogen bonding. mdpi.com |

| para- (e.g., Isonicotinamide) | Higher | Favorable electronic effects without the steric hindrance of the ortho position. mdpi.com |

Supramolecular Assembly Strategies Based on this compound Architecture

The molecular architecture of this compound is exceptionally well-suited for designing and constructing supramolecular assemblies. nih.gov The combination of metal-coordinating sites and hydrogen-bonding groups allows for the creation of intricate and robust multi-dimensional networks. mdpi.com

Key strategies for supramolecular assembly include:

Hydrogen Bonding: The N-H moieties of the primary amine and the secondary amide are potent hydrogen bond donors, while the pyridine nitrogen and carbonyl oxygen are effective acceptors. This donor-acceptor pattern can be exploited to form predictable one-dimensional chains or two-dimensional sheets. researchgate.netasianpubs.org In related dicarboxamide systems, intermolecular N-H···N and C-H···O hydrogen bonds are primary drivers of the crystal packing. mdpi.com

Metal Coordination: As a chelating ligand, the molecule can coordinate to a single metal center. More complex derivatives, particularly those with multiple carboxamide units, can act as bridging ligands to form di-, tri-, and tetranuclear metal complexes and coordination polymers. rsc.orgnih.gov The choice of metal ion and counter-anions can further direct the final structure, leading to diverse topologies.

N-(Pyridine-2-carbonyl)pyridine-2-carboxamide systems, which are structurally analogous, are recognized as highly useful for building blocks that self-assemble into larger super-architectures. nih.goviucr.org The introduction of the 5-amino group adds another layer of control, providing an additional strong hydrogen bonding site to guide these assemblies. By carefully selecting functional groups, solvents, and metal precursors, it is possible to program the assembly of this compound derivatives into specific and functional supramolecular materials.

Coordination Chemistry of 5 Amino N Propylpyridine 2 Carboxamide Derivatives

Synthesis of Metal Complexes Involving the Pyridine-2-carboxamide Ligand

The synthesis of metal complexes with pyridine-2-carboxamide ligands is typically achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. For 5-Amino-N-propylpyridine-2-carboxamide, the general synthetic route would involve the reaction of the ligand with a transition metal salt, such as a halide, nitrate, perchlorate, or acetate (B1210297) salt of metals like copper(II), cobalt(II), nickel(II), or zinc(II). tandfonline.commdpi.com

The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include methanol, ethanol, acetonitrile, and water, or mixtures thereof. mdpi.comnih.gov The reaction conditions, such as temperature and reaction time, can influence the final product, including the coordination number and geometry of the metal center. In many cases, the complexes precipitate from the reaction mixture upon stirring at room temperature or with gentle heating. rsc.org The isolation of crystalline products suitable for X-ray diffraction can often be achieved by slow evaporation of the solvent or by vapor diffusion techniques. nih.gov

The stoichiometry of the reactants plays a significant role in determining the composition of the resulting complex. Depending on the metal-to-ligand ratio, mononuclear or polynuclear complexes can be formed. rsc.orgresearchgate.net For instance, a 1:2 or 1:3 metal-to-ligand ratio often yields mononuclear complexes where two or three ligand molecules coordinate to the central metal ion. ias.ac.in The pH of the reaction medium can also be a critical factor, especially for ligands with multiple protonation sites like the amino group and the amide nitrogen. In acidic conditions, the amino group may be protonated, influencing its ability to coordinate. Conversely, in basic media, the amide nitrogen can be deprotonated, leading to coordination as an amidate anion, which can significantly alter the properties of the complex. tandfonline.com

Investigation of Ligand Coordination Modes to Transition Metals

The this compound ligand offers several potential coordination modes, making its interaction with transition metals a subject of considerable interest. Based on studies of analogous pyridine-2-carboxamide derivatives, several key binding patterns can be anticipated.

The most common coordination mode for pyridine-2-carboxamide ligands is as a bidentate N,O-chelate, where the metal ion is bonded to the pyridine (B92270) ring nitrogen and the amide oxygen atom, forming a stable five-membered chelate ring. ias.ac.in This mode of coordination is prevalent for a wide range of transition metals.

Another significant coordination mode involves the deprotonation of the amide nitrogen, allowing it to act as a donor. This typically occurs under basic conditions or with metals that can stabilize the resulting negative charge, such as copper(II) or palladium(II). rsc.org In this case, the ligand coordinates as a bidentate N,N-donor through the pyridine nitrogen and the deprotonated amide nitrogen.

In some instances, the amide group can exhibit monodentate coordination through the oxygen atom, particularly if the pyridine nitrogen is sterically hindered or if other stronger ligands are present in the coordination sphere. Furthermore, the entire ligand can act as a bridging unit, connecting two or more metal centers to form coordination polymers. mdpi.com

Spectroscopic Characterization of Metal-Ligand Complexes (e.g., EPR, UV-Vis, NMR, IR)

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of the carboxamide group. In the free ligand, the C=O stretching vibration (ν(C=O)) and the N-H bending vibration are characteristic. Upon coordination of the amide oxygen to a metal center, the ν(C=O) band is expected to shift to a lower frequency, typically by 15-40 cm⁻¹, due to the weakening of the C=O bond. ias.ac.in Conversely, if the amide nitrogen deprotonates and coordinates, the ν(C=O) band may shift to a higher frequency or disappear, and new bands associated with the C=N bond of the imidolate form will appear. The N-H stretching vibration will also be affected by coordination or deprotonation. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination environment. The spectra are dominated by ligand-centered π-π* and n-π* transitions in the UV region. In the visible region, the d-d transitions of the metal ion can be observed. The position and intensity of these bands are characteristic of the metal ion and its coordination geometry (e.g., octahedral, tetrahedral, or square planar). mdpi.com For instance, Cu(II) complexes often exhibit a broad d-d band in the visible region, the position of which is sensitive to the ligand field strength and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Upon coordination, the chemical shifts of the pyridine and amide protons are expected to change. The magnitude and direction of these shifts can give insights into the coordination mode. nih.gov For paramagnetic complexes, NMR spectra are often broad and difficult to interpret, but in some cases, they can still provide useful structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and Co(II). The EPR spectrum provides information about the electronic ground state and the symmetry of the metal ion's environment. For example, the g-values obtained from the EPR spectrum of a Cu(II) complex can help to distinguish between different coordination geometries. mdpi.comuvt.ro

| Spectroscopic Technique | Key Observables for a [M(this compound)₂]X₂ Complex |

| IR Spectroscopy | Shift of ν(C=O) to lower frequency; Appearance of M-N and M-O bands. |

| UV-Vis Spectroscopy | Ligand-based π-π* and n-π* transitions; Metal-based d-d transitions indicative of coordination geometry. |

| ¹H NMR (for diamagnetic complexes) | Downfield or upfield shifts of pyridine and amide proton signals upon coordination. |

| EPR (for paramagnetic complexes) | g-tensor values and hyperfine coupling constants providing insight into the metal's electronic environment. |

X-ray Crystallographic Analysis of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. For complexes of this compound, X-ray crystallography would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Based on studies of similar ligands, several structural features can be anticipated. In a typical mononuclear complex, the metal ion would likely be coordinated by two or three this compound ligands, with counter-anions or solvent molecules completing the coordination sphere. ias.ac.in The geometry around the metal center could be, for example, distorted octahedral for a hexacoordinate complex or tetrahedral/square planar for a tetracoordinate complex. rsc.org

X-ray analysis would confirm the bidentate N,O or N,N coordination of the ligand. It would also reveal the role of the 5-amino group, which is likely to be involved in intermolecular or intramolecular hydrogen bonding with the amide oxygen, counter-anions, or solvent molecules. These hydrogen bonds can play a crucial role in the formation of supramolecular architectures, such as one-, two-, or three-dimensional networks. nih.gov

The N-propyl group on the amide is expected to adopt a conformation that minimizes steric hindrance. The packing of the molecules in the crystal lattice will be influenced by a combination of coordination bonds, hydrogen bonds, and van der Waals interactions.

Representative Crystallographic Data for a Related Pyridine-2-Carboxamide Complex: The following table presents hypothetical data based on known structures of similar complexes.

| Parameter | Zn(N-(furan-2-ylmethyl)-2-pyridinecarboxamide)₃₂ ias.ac.in |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.543(3) |

| b (Å) | 18.321(4) |

| c (Å) | 13.987(3) |

| β (°) | 113.21(3) |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

| Key Bond Lengths (Å) | Zn-O: 2.106-2.145, Zn-N: 2.115-2.145 |

Computational Studies of Metal-Ligand Interactions and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and to provide deeper insights into the nature of metal-ligand interactions. For complexes of this compound, DFT calculations could be employed to:

Optimize Geometries: Predict the most stable structures of the metal complexes and compare them with experimental X-ray data. nih.gov

Simulate Spectra: Calculate theoretical IR, UV-Vis, and NMR spectra to aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions. nih.gov

Investigate Reaction Mechanisms: Explore the pathways for the formation of the complexes and the factors that influence the coordination mode of the ligand.

Determine Electronic Structure: Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the complexes. The HOMO-LUMO gap can provide an indication of the kinetic stability of the compound. nih.gov

Computational studies on related systems have shown that the coordination of the pyridine-2-carboxamide ligand to a metal center significantly alters the electronic distribution within the ligand, which in turn affects its chemical properties and reactivity. Similar effects would be expected for complexes of this compound.

常见问题

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NH₃, Pd/C, 80°C | Amination |

| 2 | Propylamine, EDC, RT | Amide coupling |

| 3 | Ethanol recrystallization | Purification |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. For example, the NH₂ group typically appears as a broad singlet at δ 5.5–6.5 ppm .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate the carboxamide structure .

- Elemental Analysis : Confirms C, H, N composition (e.g., theoretical C: 58.5%, H: 7.2%, N: 20.3%) .

- HPLC/MS : Ensures purity (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 194.1).

Q. Table 2: Expected NMR Data

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| NH₂ (C5) | 5.8–6.2 | Broad singlet |

| Pyridine H3 | 8.1 | Doublet |

| Propyl CH₂ | 1.4–1.6 | Multiplet |

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization involves systematic variation of:

- Base Selection : Strong bases (e.g., DBU) enhance coupling efficiency but may cause side reactions. Weak bases (e.g., Na₂CO₃) are milder but slower .

- Temperature : Elevated temperatures (50–70°C) accelerate amidation but risk decomposition.

- Solvent Polarity : Polar aprotic solvents (DMF) improve reagent solubility but may retain byproducts.

Q. Table 3: Base Screening for Amidation

| Base | Yield (%) | Purity (%) |

|---|---|---|

| DBU | 75 | 88 |

| Na₂CO₃ | 62 | 92 |

| Et₃N | 68 | 90 |

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Answer:

Contradictions arise from impurities, tautomerism, or solvent effects. Steps include:

Repetition : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent influence .

2D NMR : Use HSQC or COSY to assign ambiguous peaks.

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) .

Example : A downfield-shifted NH₂ peak may indicate hydrogen bonding; D₂O exchange confirms NH presence.

Advanced: What structural modifications of this compound enhance its bioactivity in antimicrobial studies?

Answer:

Structure-activity relationship (SAR) studies suggest:

Q. Table 4: SAR of Pyridinecarboxamide Derivatives

| Derivative | MIC (µg/mL) | LogP |

|---|---|---|

| Propyl | 16 | 1.8 |

| Heptyl | 8 | 3.5 |

| Cyclohexyl | 32 | 2.1 |

Advanced: How can researchers mitigate decomposition of this compound under storage conditions?

Answer:

Stability studies recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。